Compound Description: This compound exhibits polymorphism, forming two distinct crystal structures depending on the crystallization conditions. Fast crystallization leads to a columnar structure with a less stable molecular conformation, while slow crystallization results in a layered structure with a more stable conformation [].
Compound Description: E2006 is a potent and orally active orexin receptor antagonist. It was developed as a potential therapeutic agent for disorders associated with sleep and wakefulness, such as insomnia [].
Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) investigated for the treatment of acid-related diseases like GERD and peptic ulcers. It exhibits potent and long-lasting inhibition of gastric acid secretion [, , ].
Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against the MDA-MB-231 breast cancer cell line. Several derivatives demonstrated promising activity, with compound 3i exhibiting an IC50 of 6.86 μM [].
Compound Description: TAK-242 is a novel cyclohexene derivative that selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production. It shows promise as a therapeutic agent for inflammatory diseases involving TLR4 [].
Compound Description: ABT-869 is an orally active multitargeted receptor tyrosine kinase inhibitor. It exhibits potent in vivo activity against various tumor models and has favorable pharmacokinetic properties [].
Compound Description: Compound 1 is a gastric antisecretory agent. Its hexadeuterated analogue, 12, was synthesized to explore potential improvements in potency by altering metabolic stability. Compound 12 showed a 2.1-fold increase in potency compared to the parent compound [].
Compound Description: This compound represents a pharmaceutically acceptable salt form of a novel urea derivative. Specific details regarding its biological activity were not found in the provided abstract [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.